molecular formula C19H21N5O B12265642 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile

Cat. No.: B12265642
M. Wt: 335.4 g/mol
InChI Key: POJCYWWEKQYUKQ-UHFFFAOYSA-N
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Description

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile is an organic compound that belongs to the class of piperidinecarboxylic acids This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzonitrile group, which is a benzene ring with a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This can lead to the disruption of cellular processes and ultimately result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

4-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl]benzonitrile

InChI

InChI=1S/C19H21N5O/c1-14-11-21-19(22-12-14)23(2)17-4-3-9-24(13-17)18(25)16-7-5-15(10-20)6-8-16/h5-8,11-12,17H,3-4,9,13H2,1-2H3

InChI Key

POJCYWWEKQYUKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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